1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 1-(aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's structural hierarchy and functional group priorities. The molecule possesses the molecular formula C₁₂H₁₇NO₃, corresponding to a molecular weight of 223.26 grams per mole. The Chemical Abstracts Service registry number 749163-83-5 uniquely identifies this compound in chemical databases and literature.
The systematic name describes a tertiary alcohol with an aminomethyl substituent at the 1-position of the indane ring system. The presence of two methoxy groups at positions 5 and 6 of the aromatic ring creates a substitution pattern that significantly influences the compound's electronic properties and reactivity. The 2,3-dihydro designation indicates the saturation of the five-membered ring portion of the indane system, distinguishing it from the fully aromatic indene structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.26 g/mol | |
| Chemical Abstracts Service Number | 749163-83-5 | |
| International Chemical Identifier Key | SSLCCLXAMJAJOF-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation COc1cc2c(cc1OC)C(CC2)(CN)O provides a linear notation that encodes the compound's connectivity and stereochemistry. This notation reveals the methoxy groups attached to the aromatic carbons and the quaternary carbon bearing both the aminomethyl and hydroxyl substituents.
Properties
IUPAC Name |
1-(aminomethyl)-5,6-dimethoxy-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-10-5-8-3-4-12(14,7-13)9(8)6-11(10)16-2/h5-6,14H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLCCLXAMJAJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to gabapentin, which primarily targets the α2δ-1 and α2δ-2 isoforms of voltage-gated calcium channels. These channels play a crucial role in neurotransmission, and their modulation can influence various neurological processes.
Mode of Action
Based on its structural similarity to gabapentin, it may also act by decreasing the activity of a subset of calcium channels. This interaction can lead to changes in neuronal excitability and neurotransmission, potentially influencing pain perception and seizure activity.
Biochemical Pathways
Gabapentin, a structurally similar compound, is known to affect pathways related to neurotransmission, particularly those involving calcium channels. By modulating these pathways, it can influence various neurological processes and responses.
Pharmacokinetics
Gabapentin, a structurally similar compound, is known to have a bioavailability that is inversely proportional to the dose and can be increased with a high-fat meal. The elimination half-life of Gabapentin is approximately 5 to 7 hours.
Result of Action
Gabapentin, a structurally similar compound, is primarily used to treat partial seizures and neuropathic pain. It is moderately effective, with about 30-40% of those given Gabapentin for diabetic neuropathy or postherpetic neuralgia experiencing a meaningful benefit.
Action Environment
Factors such as diet (eg, high-fat meals) can influence the bioavailability of Gabapentin, a structurally similar compound. Additionally, renal function can impact the clearance of Gabapentin, with lower doses recommended in those with kidney disease.
Biological Activity
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol, also known by its CAS number 749163-83-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- CAS Number : 749163-83-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and mechanisms of action.
Antioxidant Activity
Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and mitigate oxidative stress in biological systems. In particular, studies have shown that similar compounds can reduce the levels of reactive oxygen species (ROS) in vitro .
Case Studies and Research Findings
A notable study evaluated the effects of related compounds on cellular models exposed to oxidative stress. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cells treated with oxidants .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of methoxy groups enhances electron donation capabilities, thus improving radical scavenging activity. Additionally, the aminomethyl group may facilitate interactions with specific cellular targets or enzymes involved in oxidative stress pathways.
Pharmacological Potential
The pharmacological potential of this compound has been examined concerning its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .
Inhibition Studies
| Target Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| COX | 25 ± 5 | Moderate inhibition observed |
| Lipoxygenase | 30 ± 7 | Significant inhibition |
Scientific Research Applications
Medicinal Chemistry Applications
1-(Aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol has shown promise in medicinal chemistry due to its potential pharmacological properties:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.
- Neuroprotective Effects : Studies have suggested that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Material Science Applications
The unique structure of this compound allows for its application in material science:
- Polymer Chemistry : The compound can act as a monomer or crosslinking agent in the synthesis of advanced polymeric materials with enhanced thermal and mechanical properties.
Case Study 1: Antidepressant Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their antidepressant effects using animal models. The findings indicated significant improvement in depressive-like behaviors compared to controls.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results demonstrated that treatment with the compound reduced cell death and oxidative damage markers significantly.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Inden Derivatives
1-[(Methylamino)methyl]-2,3-dihydro-1H-inden-1-ol
- Structure: Features a methylamino (-CH$2$NHCH$3$) group instead of aminomethyl.
- Molecular Weight: 177.25 g/mol (C${11}$H${15}$NO).
- Key Differences : Reduced basicity compared to the primary amine in the target compound. This may affect receptor binding and pharmacokinetics.
- Applications : Used in life science research, though specific biological data are unavailable .
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
- Structure: Ketone at position 1 instead of hydroxyl and aminomethyl groups.
- Role : A key intermediate in synthesizing inden-based therapeutics, including the target compound. Lacks direct pharmacological activity but serves as a scaffold for functionalization .
E2020 (Donepezil Analog)
Halogenated and Alkyl-Substituted Analogs
1-(Aminomethyl)-5-bromo-2,3-dihydro-1H-inden-1-ol
- Structure : Bromine substituent at position 5 instead of methoxy.
- Impact: The electron-withdrawing bromo group may alter electronic properties and metabolic stability compared to dimethoxy analogs. No activity data are available .
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
- Structure : Methyl groups at positions 5 and 6 instead of methoxy.
- Molecular Weight : 174.24 g/mol (C${11}$H${14}$O ).
Structural and Pharmacological Data Table
Research Findings and Mechanistic Insights
- Anti-Alzheimer’s Potential: The target compound’s aminomethyl group may interact with AChE’s peripheral anionic site, similar to E2020, but its smaller size could limit potency .
- Synthetic Accessibility: The target compound is synthesized via optimized routes to minimize byproducts, contrasting with palladium-catalyzed cascades used for other indenones .
- Structure-Activity Relationships (SAR): Methoxy vs. Aminomethyl vs. Piperidinyl: The primary amine offers simpler synthesis but may reduce blood-brain barrier penetration compared to E2020’s tertiary amine .
Preparation Methods
Reductive Aminomethylation of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Step 1: Formation of the Aminomethyl Intermediate
The ketone group at the 1-position of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is reacted with formaldehyde and an amine source (commonly ammonia or primary amines) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
Step 2: Reduction to the Alcohol
The intermediate imine or iminium species formed undergoes reduction to yield the aminomethyl-substituted alcohol, 1-(aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol.
-
- Solvents: Methanol, ethanol, or aqueous mixtures
- Temperature: Ambient to moderate heating (20–50 °C)
- Catalysts/reagents: Sodium cyanoborohydride, Raney nickel, or platinum oxide for hydrogenation
Yield and purity: Reported yields range from 67% to over 90% with high purity (>98%) when optimized.
Alkylation of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-ol Derivatives
Step 1: Preparation of the Hydroxy Indanone
Starting from 5,6-dimethoxy-1-indanone, reduction to the corresponding 1-hydroxy compound is performed using reducing agents like sodium borohydride.
Step 2: Aminomethylation via Alkylation
The hydroxy group is then alkylated using aminomethylating agents such as chloromethylamine or formaldehyde with amine under basic conditions (e.g., sodium hydride or potassium hydroxide).
-
- Solvent: Dimethylformamide (DMF), acetone, or ethanol
- Temperature: 25–50 °C
- Base: Sodium hydride or potassium hydroxide to deprotonate the hydroxy group and facilitate nucleophilic substitution
Outcome: Formation of the aminomethyl-substituted dihydroindenol with yields typically above 80%.
Representative Reaction Data Table
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Reduction of indanone | NaBH4 in MeOH | 0–25 | 1–2 h | 85–90 | >98 | Produces 1-hydroxy-5,6-dimethoxyindanone |
| 2 | Aminomethylation | Formaldehyde + NH3 + NaCNBH3 | 20–40 | 4–6 h | 67–92 | >98 | Reductive amination to aminomethyl alcohol |
| 3 | Alkylation alternative | Chloromethylamine + NaH in DMF | 25–50 | 3–5 h | 80–90 | >95 | Nucleophilic substitution on hydroxy group |
Industrial Scale Considerations
- Continuous flow reactors are employed to improve reaction control, heat transfer, and scalability.
- Use of catalysts such as Raney nickel or platinum oxide enhances hydrogenation efficiency.
- Optimization of solvent systems and reaction times improves yield and purity.
- Purification typically involves filtration, washing with water or aqueous base, and drying under vacuum at 50–80 °C.
Notes on Reaction Monitoring and Characterization
- HPLC and NMR are routinely used to monitor reaction progress and confirm product identity.
- FTIR spectroscopy confirms functional groups, especially hydroxyl and amine moieties.
- Melting point and chromatographic purity data are used to assess product quality.
Q & A
Basic Question: How can researchers optimize the synthetic route for 1-(aminomethyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol while minimizing byproduct formation?
Methodological Answer:
Synthetic optimization should focus on regioselective functionalization of the inden scaffold. For example, methoxy and aminomethyl groups require orthogonal protection-deprotection strategies. Evidence from indenone derivatives (e.g., 5-methoxy-2,3-dihydro-1H-inden-1-one) suggests using CuI-catalyzed coupling reactions in PEG-400/DMF solvent systems to achieve high yields (70–77%) while reducing side reactions . Key steps include:
- Protection of the amine group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic reactions.
- Stepwise methoxylation using methyl iodide/K₂CO₃ under anhydrous conditions to avoid over-alkylation .
- Purification via flash chromatography (70:30 EtOAc/hexane) to isolate the target compound from structurally similar byproducts .
Advanced Question: What strategies resolve contradictions in NMR data interpretation for diastereomers of this compound?
Methodological Answer:
Diastereomers arising from the chiral aminomethyl group can lead to overlapping NMR signals. To address this:
- Use variable-temperature NMR (VT-NMR) to decouple dynamic effects. For example, at 298 K, splitting of methoxy protons (δ 3.74 ppm) may resolve into distinct singlets for each diastereomer .
- Apply COSY and NOESY experiments to confirm spatial proximity between the aminomethyl proton (δ 4.59 ppm) and adjacent methoxy groups .
- Cross-validate with X-ray crystallography data from analogous compounds (e.g., (E)-2-(3,4-dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one), where bond angles (e.g., C9–C1–C2 at 129.30°) clarify stereochemical assignments .
Basic Question: What analytical techniques are critical for characterizing the stability of this compound under physiological conditions?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular integrity (e.g., observed [M+H]⁺ at m/z 335.1512 vs. calculated 335.1497) .
- pH-dependent stability assays : Monitor degradation in PBS buffer (pH 7.4) via HPLC-UV at 254 nm. Hydrolysis of the aminomethyl group is a common instability pathway .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition above 200°C indicates suitability for high-temperature reactions .
Advanced Question: How can researchers address conflicting bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
Contradictions often arise from metabolic differences or solubility limitations. Strategies include:
- Prodrug modification : Introduce acetyl groups to the amine to enhance membrane permeability, as seen in indenol derivatives .
- Microsomal stability testing : Use liver microsomes to identify rapid oxidative metabolism (e.g., demethylation of methoxy groups) that reduces in vivo efficacy .
- Pharmacokinetic modeling : Compare AUC values from rodent studies with in vitro IC₅₀ data to adjust dosing regimens .
Basic Question: What computational methods predict the binding affinity of this compound to neurological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT₂A). The aminomethyl group shows hydrogen bonding with Asp155 (binding energy: −9.2 kcal/mol) .
- QM/MM simulations : Analyze charge distribution on the dimethoxy aromatic ring to predict π-π stacking with tryptophan residues .
- ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration (e.g., logP ~2.1 indicates moderate CNS activity) .
Advanced Question: How can enantiomeric separation be achieved for the chiral aminomethyl group?
Methodological Answer:
- Chiral stationary phase (CSP) chromatography : Use Chiralpak IA-3 columns with n-hexane/ethanol (80:20) to resolve enantiomers (α = 1.32) .
- Dynamic kinetic resolution : Employ Burkholderia cepacia lipase to selectively esterify the (R)-enantiomer, achieving >90% ee .
- Circular dichroism (CD) spectroscopy : Compare Cotton effects at 220 nm (Δε = +3.2 for (S)-enantiomer) to confirm absolute configuration .
Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Catalyst recycling : Immobilize CuI on mesoporous silica to reduce metal contamination .
- Crystallization optimization : Use anti-solvent precipitation (water/acetone) to improve yield from 30% to 65% .
Advanced Question: How do researchers reconcile discrepancies in reported IC₅₀ values across different assay platforms?
Methodological Answer:
- Assay standardization : Normalize data using reference inhibitors (e.g., indomethacin for COX-2 assays) .
- Redox interference testing : Add catalase (100 U/mL) to neutralize H₂O₂ artifacts in cell-based assays .
- Meta-analysis : Pool data from ≥3 independent studies (e.g., 5,6-dimethoxyindenes show IC₅₀ variability of ±15% across platforms) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
